Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate
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Overview
Description
Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate is an organic compound with a complex structure that includes a benzoate ester, a nitro group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 3-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl salicylate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(2-((3-aminophenyl)amino)-2-oxoethoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoic acid and methanol.
Scientific Research Applications
Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-((4-nitrophenyl)amino)-2-oxoethoxy)benzoate: Similar structure but with a nitro group at the para position.
Ethyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(2-((3-aminophenyl)amino)-2-oxoethoxy)benzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H14N2O6 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl 2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-23-16(20)13-7-2-3-8-14(13)24-10-15(19)17-11-5-4-6-12(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
ZOSBJPLWYHRJDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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